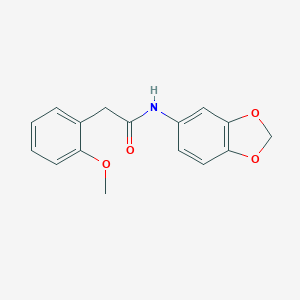

N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide, also known as MDMA or ecstasy, is a synthetic psychoactive drug that alters mood and perception. It is classified as a Schedule I drug in the United States, meaning it has a high potential for abuse and no accepted medical use. Despite its illegal status, MDMA has been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide works by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It also blocks the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain. This increase in neurotransmitter levels is believed to be responsible for the drug's psychoactive effects.

Biochemical and Physiological Effects:

N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide has a range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. It also causes the release of stress hormones such as cortisol and adrenaline, which can lead to increased anxiety and agitation. Long-term use of N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide can cause damage to the brain, including memory impairment and cognitive dysfunction.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide has been used extensively in animal studies to investigate its mechanism of action and potential therapeutic applications. Its psychoactive effects and ability to increase neurotransmitter levels make it a useful tool for studying the brain and its functions. However, the illegal status of N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide and its potential for abuse make it difficult to obtain and use in lab experiments.

Future Directions

There are several potential future directions for research on N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide. One area of interest is its potential use in the treatment of PTSD. Clinical trials have shown promising results, and further research is needed to determine the optimal dosage and treatment regimen. Another area of interest is the development of safer, non-toxic analogs of N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide that can be used for therapeutic purposes. Finally, research is needed to better understand the long-term effects of N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide use on the brain and body, and to develop effective interventions for those who have experienced harm from its use.

Synthesis Methods

N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide is synthesized from safrole, a natural compound found in various plants, through a multi-step process that involves several chemical reactions. The process involves the conversion of safrole to isosafrole, which is then converted to MDP2P (3,4-methylenedioxyphenyl-2-propanone). MDP2P is then reacted with methylamine to produce N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide is believed to work by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can help improve mood and reduce anxiety.

properties

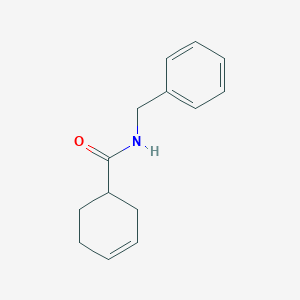

Product Name |

N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide |

|---|---|

Molecular Formula |

C16H15NO4 |

Molecular Weight |

285.29 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide |

InChI |

InChI=1S/C16H15NO4/c1-19-13-5-3-2-4-11(13)8-16(18)17-12-6-7-14-15(9-12)21-10-20-14/h2-7,9H,8,10H2,1H3,(H,17,18) |

InChI Key |

DBEBROHPAUQDDP-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1CC(=O)NC2=CC3=C(C=C2)OCO3 |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)NC2=CC3=C(C=C2)OCO3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)

![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)

![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)

![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)

![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)

![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)